Structural and Physicochemical Differentiation from the 4-Methoxyphenyl-Sulfonyl-Piperazine Analog (CAS 1189656-20-9)
The target compound places the methoxy group at the 2-position of the N-aryl piperazine, whereas the closest analog (CAS 1189656-20-9) places the methoxy at the 4-position of the phenylsulfonyl group. This positional isomerism results in a measurable difference in calculated lipophilicity. The target compound has an XLogP3 of 3.7 [1], whereas the 4-methoxyphenyl-sulfonyl analog has a higher predicted XLogP3 of 4.5 [2]. This difference of 0.8 log units is significant for CNS drug design, where optimal brain penetration is typically observed in the XLogP range of 2-4.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide hydrochloride (CAS 1189656-20-9): XLogP3 = 4.5 |
| Quantified Difference | ΔXLogP3 = 0.8 |
| Conditions | Computed by PubChem XLogP3 algorithm; not experimentally measured logP. |
Why This Matters
A +0.8 logP difference can alter CNS permeability and non-specific binding, making the target compound potentially more favorable for CNS target engagement in screening cascades.
- [1] PubChem Compound Summary. N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide. PubChem CID 16029847. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
- [2] PubChem Compound Summary. N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-2,2-diphenylacetamide. PubChem CID 122205457. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
